Baseline Weak 5-HT3 Affinity: The Unsubstituted Core vs. Potent N-Substituted Derivatives
The unsubstituted 2-piperazinyl-benzoxazole core exhibits negligible affinity for the 5-HT3 receptor, with an IC50 > 100,000 nM for the N-benzyl derivative, 2-(4-Benzyl-piperazin-1-yl)-benzooxazole [1]. This establishes the core scaffold's requirement for specific N-substitution to achieve meaningful biological activity. In stark contrast, N-sulfonylated derivatives demonstrate potent nanomolar affinity. For instance, 4-(4-fluorophenylsulfonyl)-2-(piperazin-1-yl)benzo[d]oxazole binds to human 5-HT6 receptors with a Ki of 64 nM [2], and 7-(naphthalen-1-ylsulfonyl)-2-(piperazin-1-yl)benzo[d]oxazole acts as a 5-HT6 antagonist with an IC50 of 77 nM in a cAMP functional assay [3]. This quantitative difference underscores the value of the unsubstituted compound as a specific, low-background starting point for targeted lead optimization, as opposed to a pre-functionalized, off-target prone analog.
| Evidence Dimension | 5-HT3/6 Receptor Binding Affinity (IC50/Ki) |
|---|---|
| Target Compound Data | > 100,000 nM (for 2-(4-Benzyl-piperazin-1-yl)-benzooxazole, a simple N-substituted analog) [1] |
| Comparator Or Baseline | 4-(4-fluorophenylsulfonyl)-2-(piperazin-1-yl)benzo[d]oxazole: Ki = 64 nM [2]; 7-(naphthalen-1-ylsulfonyl)-2-(piperazin-1-yl)benzo[d]oxazole: IC50 = 77 nM [3] |
| Quantified Difference | >1,500-fold difference in affinity between a simple N-benzyl derivative and potent sulfonylated derivatives. |
| Conditions | Binding assays: [3H]BRL-43694 displacement for 5-HT3 [1]; [3H]LSD displacement for 5-HT6 [2]; cAMP functional assay in HeLa cells for 5-HT6 antagonism [3]. |
Why This Matters
This data confirms the compound's role as a versatile, low-affinity fragment for 5-HT receptor targets, minimizing off-target interactions during the initial stages of drug discovery and allowing for precise, controlled optimization.
- [1] BindingDB. (n.d.). BDBM50041379 (2-(4-Benzyl-piperazin-1-yl)-benzooxazole) IC50 data. View Source
- [2] BindingDB. (n.d.). BDBM50276982 (4-(4-fluorophenylsulfonyl)-2-(piperazin-1-yl)benzo[d]oxazole) Ki data. View Source
- [3] BindingDB. (2010). BDBM50276987 (7-(naphthalen-1-ylsulfonyl)-2-(piperazin-1-yl)benzo[d]oxazole) IC50 data. View Source
